bay 11-7082
Overview
Description
BAY 11-7082: is a chemical compound known for its role as a selective and irreversible inhibitor of cytokine-induced IκBα phosphorylation. This inhibition leads to the inactivation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in regulating immune responses, inflammation, and cell survival .
Mechanism of Action
Target of Action
The primary targets of Bay 11-7082 are IκBα and the NLRP3 inflammasome . IκBα is a protein that inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA. The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response .
Mode of Action
This compound is a selective and irreversible inhibitor of cytokine-induced IκBα phosphorylation . This inhibition prevents the activation of IκBα, leading to the inactivation of NF-κB . As a result, the expression of genes regulated by NF-κB is altered .
In addition, this compound selectively inhibits the NLRP3 inflammasome . It suppresses the ATPase activity of NLRP3, which is required for its activation .
Biochemical Pathways
The inhibition of IκBα phosphorylation by this compound leads to the inactivation of the NF-κB pathway . This pathway plays a crucial role in regulating immune response, inflammation, and cell survival .
This compound also affects the NLRP3 inflammasome pathway . By inhibiting the ATPase activity of NLRP3, it prevents the activation of the inflammasome, thereby modulating the immune response .
Pharmacokinetics
It is known that the compound is soluble in dmso at 25 mg/ml or ethanol at 15 mg/ml . Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .
Result of Action
This compound has been shown to have anti-inflammatory, neuroprotective, and anticancer effects . Its inhibition of NF-κB and the NLRP3 inflammasome leads to a decrease in the expression of genes related to cell proliferation, inflammation, and extracellular matrix composition . In a preclinical study, this compound treatment led to a 50% reduction in tumor weight .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature. For instance, the compound is stable for 24 months when lyophilized and stored at room temperature . Once in solution, it should be stored at -20ºc and used within 3 months to prevent loss of potency .
Biochemical Analysis
Biochemical Properties
Bay 11-7082 interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It reduces the expression of pNF-κB, NLRP3, tumour necrosis factor-α (TNF-α), interleukin (IL)-6 and IL-1β, and blunts the phosphorylation of signal transducer and activators of transcription 3 (STAT3), thereby decreasing IL-23 levels .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it reawakens the apoptotic machinery, thereby influencing cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression . It inhibits the phosphorylation of IκB-α, essential for the release of NF-κB from the cytosolic IκB-α/ NF-κB complex . It also inactivates the E2-conjugating enzymes Ubc13 and UbcH7 and the E3 ligase LUBAC, thereby preventing the formation of Lys 63-linked and linear polyubiquitin chains .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time . It reduces cell growth and induces apoptosis of primary ATL cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, treatment with this compound (20 mg/kg/i.p.) led to a reduction in tumor weight by 50% .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Its transport involves the inhibition of IκBα phosphorylation, leading to the inactivation of NF-κB .
Subcellular Localization
The subcellular localization of this compound involves the nuclear translocation of NF-κB, where it regulates gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: : BAY 11-7082 can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with acrylonitrile in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .
Industrial Production Methods: : In industrial settings, this compound is produced by scaling up the laboratory synthesis process. The compound is often supplied as a lyophilized powder, which is reconstituted in dimethyl sulfoxide (DMSO) or ethanol for use in various applications .
Chemical Reactions Analysis
Types of Reactions: : BAY 11-7082 undergoes several types of chemical reactions, including:
Inhibition of phosphorylation: It selectively inhibits the phosphorylation of IκBα, preventing the activation of NF-κB.
Inhibition of ATPase activity: This compound inhibits the ATPase activity of the NLRP3 inflammasome, which is involved in inflammatory responses.
Common Reagents and Conditions
Conditions: The compound is typically used at concentrations ranging from 5 to 10 micromolar in cell culture studies.
Major Products Formed: : The primary outcome of this compound’s reactions is the inhibition of NF-κB activation and the subsequent reduction in the expression of pro-inflammatory cytokines and adhesion molecules .
Scientific Research Applications
BAY 11-7082 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the NF-κB pathway and its role in various cellular processes.
Biology: Employed in research on inflammation, immune responses, and cell signaling.
Medicine: Investigated for its potential therapeutic effects in diseases such as multiple sclerosis, cancer, and autoimmune disorders
Industry: Utilized in the development of anti-inflammatory and anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
Parthenolide: Another NF-κB inhibitor that also targets the NLRP3 inflammasome.
TPCA-1: A selective inhibitor of IKK2, which is involved in the NF-κB pathway.
Uniqueness: : BAY 11-7082 is unique in its ability to selectively and irreversibly inhibit IκBα phosphorylation without affecting constitutive IκBα phosphorylation. This specificity makes it a valuable tool for studying the NF-κB pathway and its role in various diseases .
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)sulfonylprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3/b8-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEWDSDBFRHVAP-KRXBUXKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859645 | |
Record name | 3-(4-Methylphenylsulfonyl)-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19542-67-7 | |
Record name | (2E)-3-[(4-Methylphenyl)sulfonyl]-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19542-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(p-Toluenesulfonyl)acrylonitrile, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Methylphenylsulfonyl)-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-(4-methylbenzenesulfonyl)prop-2-enenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(P-TOLUENESULFONYL)ACRYLONITRILE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y5G2A4F6O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (E)-3-Tosylacrylonitrile?
A1: While initially thought to be a direct inhibitor of IκBα phosphorylation, research has revealed that (E)-3-Tosylacrylonitrile exerts its effects primarily by targeting components of the ubiquitin system [].
Q2: How does (E)-3-Tosylacrylonitrile affect the ubiquitin system?
A2: (E)-3-Tosylacrylonitrile inactivates E2-conjugating enzymes Ubc13 and UbcH7, as well as the E3 ligase LUBAC, by forming covalent adducts with their reactive cysteine residues []. This disrupts the formation of Lys63-linked and linear polyubiquitin chains, crucial for NF-κB activation.
Q3: Does (E)-3-Tosylacrylonitrile completely block NF-κB activation?
A3: While (E)-3-Tosylacrylonitrile effectively inhibits the canonical NF-κB pathway by disrupting ubiquitination, it does not completely block NF-κB activation. Studies show it primarily suppresses IKK activation rather than directly inhibiting the kinases themselves [].
Q4: Beyond NF-κB, does (E)-3-Tosylacrylonitrile affect other cellular processes?
A4: Yes, (E)-3-Tosylacrylonitrile has been shown to stimulate Lys48-linked polyubiquitin chain formation, which is associated with proteasomal degradation. It has also been shown to protect HIF1α from degradation, suggesting potential interference with the proteasome [].
Q5: What are the downstream effects of (E)-3-Tosylacrylonitrile treatment in cells?
A5: (E)-3-Tosylacrylonitrile induces apoptosis in various cell types, including leukemic T-cell lines [], HL-60 cells [], and pre-B ALL cells []. It has also been shown to enhance Fas-mediated apoptosis [, ].
Q6: What is the molecular formula and weight of (E)-3-Tosylacrylonitrile?
A6: The molecular formula of (E)-3-Tosylacrylonitrile is C10H9NO2S, and its molecular weight is 207.25 g/mol.
Q7: What is known about the structure-activity relationship of (E)-3-Tosylacrylonitrile?
A7: Studies with structural analogues, particularly those based on the 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) scaffold, have shown potential for improved antibacterial activity [, ].
Q8: Are there differences in the structure-activity relationship for anti-inflammatory and antibacterial properties?
A8: Yes, research on (E)-3-Tosylacrylonitrile analogues revealed minor differences in the structure-activity relationship for anti-inflammatory and antibacterial properties. This suggests the possibility of designing analogues with tailored activity profiles [, ].
Q9: Has (E)-3-Tosylacrylonitrile demonstrated efficacy in preclinical models?
A9: Yes, (E)-3-Tosylacrylonitrile has shown promising results in various in vitro and in vivo models. For instance, it demonstrated antiproliferative activity in U87 glioblastoma cells [], suppressed oxidative stress in rat kidney cells [, ], and protected against IMQ-induced psoriasis in a mouse model [].
Q10: What about its efficacy in the context of infectious diseases?
A10: Research has shown that (E)-3-Tosylacrylonitrile exhibits antibacterial activity against several pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [, ]. It also demonstrated in vitro efficacy against Naegleria fowleri [].
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